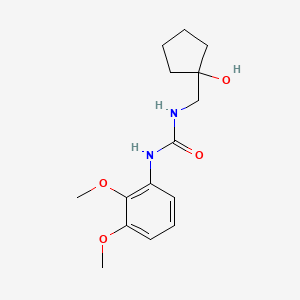

![molecular formula C13H18ClNO2 B2773399 4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 1707575-96-9](/img/structure/B2773399.png)

4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

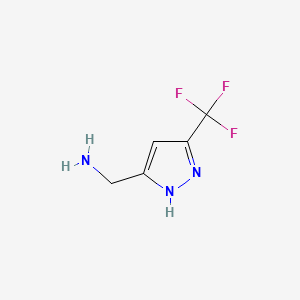

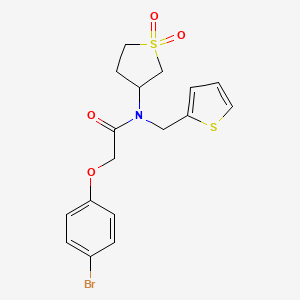

“4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride” is a chemical compound with the formula C13H17NO2・HCl . It is produced by KISHIDA CHEMICAL CO., LTD . The compound has a molecular weight of 255.74 .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride” consists of a benzofuran ring and a piperidine ring . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring. The piperidine ring is a six-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Receptor Ligand Research

4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride has been extensively studied as a potent ligand for σ-receptors. Research by Maier and Wünsch (2002) detailed the synthesis of a series of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], including the 4-Methoxy variant, which displayed high affinity for σ1-receptors. The compounds were found to interact significantly with σ1-receptors in the low nanomolar range, indicating their potential as σ-receptor ligands in pharmacological contexts (Maier & Wünsch, 2002).

Pharmacological Characterization

In a study conducted by Wiese et al. (2009), the pharmacology and metabolism of 4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] were evaluated, revealing its potent σ1 receptor ligand nature with extraordinarily high σ1/σ2 selectivity. The study also highlighted the compound's metabolic stability and potential in treating neuropathic pain, making it a candidate for further pharmacological investigations (Wiese et al., 2009).

Radiotracer Development

The compound's potential as a positron emission tomography (PET) radiotracer was explored by Maisonial et al. (2012), where its derivatives showed promising properties as central σ1 receptor ligands. This research underscores the compound's utility in advanced imaging techniques for neurological research (Maisonial et al., 2012).

Drug Discovery and Development

The compound's scaffold has been used in the discovery and development of novel drugs. Varasi et al. (2011) identified new spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors, indicating the compound's relevance in the development of anticancer drugs (Varasi et al., 2011).

Structural and Spectral Studies

Reddy et al. (2013) incorporated spiro-piperidine units in synthetic bacteriochlorins to tailor the spectral properties and polarity of near-infrared absorbers, showcasing the compound's application in structural and spectral studies (Reddy et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . This receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the central nervous system, it is involved in pain perception, memory, and mood regulation.

Mode of Action

4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is a potent σ1 receptor ligand with extraordinarily high σ1/σ2 selectivity (>1100) . . The compound’s interaction with its target leads to changes in cellular calcium levels, which can affect various cellular functions.

Pharmacokinetics

The compound is rapidly metabolized by liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .

Result of Action

The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model (53% analgesia at 16 mg/kg), indicating that it is a σ1 receptor antagonist . This suggests that the compound could have potential therapeutic applications in the treatment of neuropathic pain.

Action Environment

The action of 4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, the metabolic activity of the compound can be affected by the presence of other drugs that inhibit or induce CYP3A4, the enzyme responsible for its metabolism .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-15-12-4-2-3-11-10(12)9-16-13(11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUKVOWGNZMXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1COC23CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole](/img/structure/B2773329.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)

![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)